molecular formula C9H22NO6P B054800 L-alpha-Glycerolphosphate, dicyclohexylammonium salt CAS No. 29849-82-9

L-alpha-Glycerolphosphate, dicyclohexylammonium salt

Cat. No.: B054800
CAS No.: 29849-82-9
M. Wt: 271.25 g/mol
InChI Key: KRPIJKAIDSXSIO-ZYRQIYSTSA-N
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Description

L-alpha-Glycerolphosphate, dicyclohexylammonium salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycerophosphate and is commonly used in biochemical and physiological studies.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Diacylglycerol Phosphate : L-alpha-Glycerolphosphate plays a role in the synthesis of diacylglycerol phosphate, using fatty acid anhydride in the presence of tetracthylammonium salt (Lapidot, Barzilay & Hajdu, 1969).

Biological Studies

  • Insecticide Research : Studies on Formosan subterranean termites showed that myo-inositol-2-monophosphate as the dicyclohexylammonium salt, similar in structure to L-alpha-Glycerolphosphate, was toxic to the termites (Grimball et al., 2017).
  • Gel Properties Study : A study on supramolecular gels derived from simple organic salts, including dicyclohexylammonium Boc-glycinate, revealed insights into the load-bearing, moldable, and self-healing properties of these gels (Sahoo et al., 2012).

Biochemical Research

  • Enzymatic Studies : The α-glycerophosphate oxidizing enzyme in Streptococcus faecalis was studied, where L-alpha-glycerophosphate is a substrate, highlighting its importance in microbial metabolism (Jacobs & Vandemark, 1960).
  • Phosphatase Activity Determination : An ultramicromethod for determining alkaline and acid phosphatase activity used dicyclohexylammonium salt of p-nitrophenylphosphate, illustrating its diagnostic application in clinical biochemistry (Abraham & Gerarde, 1976).

Biomedical Research

  • Biosynthesis Studies : L-alpha-Glycerolphosphate is utilized in the biosynthesis of various compounds, as evidenced by studies on the metabolism of S-methyl-L-cysteine in rats (Barnsley, 1964).

Plant Physiology

  • Plant Glycerol Metabolism : The role of L-alpha-glycerolphosphate in glycerol metabolism was explored in fatty seedlings, indicating its significance in plant biochemistry (Huang, 1975).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be achieved by the reaction of L-alpha-Glycerolphosphate with dicyclohexylamine in the presence of an acid catalyst.", "Starting Materials": [ "L-alpha-Glycerolphosphate", "Dicyclohexylamine", "Acid Catalyst" ], "Reaction": [ "Add L-alpha-Glycerolphosphate to a reaction vessel", "Add dicyclohexylamine to the reaction vessel", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain L-alpha-Glycerolphosphate, dicyclohexylammonium salt" ] }

29849-82-9

Molecular Formula

C9H22NO6P

Molecular Weight

271.25 g/mol

IUPAC Name

cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate

InChI

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;3-/m.1/s1

InChI Key

KRPIJKAIDSXSIO-ZYRQIYSTSA-N

Isomeric SMILES

C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O

SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Appearance

Assay:≥95%A crystalline solid

29849-82-9

synonyms

(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine;  D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine;  sn-Glycerol-3-phosphate Dicyclohexylammonium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
Reactant of Route 2
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
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L-alpha-Glycerolphosphate, dicyclohexylammonium salt
Reactant of Route 4
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
Reactant of Route 5
L-alpha-Glycerolphosphate, dicyclohexylammonium salt
Reactant of Route 6
Reactant of Route 6
L-alpha-Glycerolphosphate, dicyclohexylammonium salt

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